molecular formula C5H13NO2 B6250252 (3R)-5-aminopentane-1,3-diol CAS No. 1314998-89-4

(3R)-5-aminopentane-1,3-diol

Cat. No.: B6250252
CAS No.: 1314998-89-4
M. Wt: 119.2
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Description

(3R)-5-aminopentane-1,3-diol is an organic compound with the molecular formula C5H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-5-aminopentane-1,3-diol typically involves the reduction of corresponding keto or aldehyde precursors. One common method is the catalytic hydrogenation of 5-aminopentane-1,3-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using specific enzymes to achieve stereoselective reduction are also explored for industrial applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 5-aminopentane-1,3-dione or corresponding aldehydes.

    Reduction: Saturated amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

(3R)-5-aminopentane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in metabolic pathways and as a potential intermediate in the biosynthesis of natural products.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-5-aminopentane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

    (2S,3R)-3-methylglutamate: Another chiral amino alcohol with similar structural features.

    (2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl phenol: A compound with similar functional groups but different applications.

Uniqueness: (3R)-5-aminopentane-1,3-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1314998-89-4

Molecular Formula

C5H13NO2

Molecular Weight

119.2

Purity

95

Origin of Product

United States

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